Trisodium 7-((4'-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate
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Overview
Description
Trisodium 7-((4’-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate is a complex azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its application in various industries, including textiles and printing, due to its stability and vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 7-((4’-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate typically involves the diazotization of aromatic amines followed by coupling with naphthalene derivatives. The reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions is a common method .
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Trisodium 7-((4’-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups typically yields aromatic amines, while oxidation can lead to the formation of various oxidized derivatives.
Scientific Research Applications
Trisodium 7-((4’-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye chemistry and reactions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in the textile and printing industries for dyeing fabrics and printing inks.
Mechanism of Action
The mechanism of action of Trisodium 7-((4’-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate involves its interaction with various molecular targets. The azo groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound’s vibrant color is due to the extensive conjugation of the azo groups with the aromatic rings, which allows for strong absorption of visible light.
Comparison with Similar Compounds
Similar Compounds
Disodium 3,3’-[[1,1’-biphenyl]-4,4’-diylbis(azo)]bis(4-aminonaphthalene-1-sulphonate): Another azo dye with similar structural features.
Disodium 4-amino-3,6-bis[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate: Known for its use in textile dyeing.
Uniqueness
Trisodium 7-((4’-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate stands out due to its specific combination of functional groups, which confer unique properties such as enhanced stability and specific color characteristics. Its structure allows for versatile applications across different fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
79135-81-2 |
---|---|
Molecular Formula |
C41H28N5Na3O14S3 |
Molecular Weight |
979.9 g/mol |
IUPAC Name |
trisodium;7-[[4-[4-[(6-benzamido-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-8-hydroxynaphthalene-1,6-disulfonate |
InChI |
InChI=1S/C41H31N5O14S3.3Na/c1-59-31-18-23(24-12-16-30(32(19-24)60-2)44-46-38-34(62(53,54)55)20-25-9-6-10-33(61(50,51)52)36(25)40(38)48)11-15-29(31)43-45-37-35(63(56,57)58)21-26-17-27(13-14-28(26)39(37)47)42-41(49)22-7-4-3-5-8-22;;;/h3-21,47-48H,1-2H3,(H,42,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;/q;3*+1/p-3 |
InChI Key |
ZIDZRFIGBBNBQM-UHFFFAOYSA-K |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C5=CC=CC=C5)S(=O)(=O)[O-])OC)N=NC6=C(C=C7C=CC=C(C7=C6O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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